molecular formula C7H6Cl2N2O B8786463 2,4-Dichloro-5-methoxy-6-vinylpyrimidine

2,4-Dichloro-5-methoxy-6-vinylpyrimidine

货号: B8786463
分子量: 205.04 g/mol
InChI 键: UBOUJNVKCFPWEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichloro-5-methoxy-6-vinylpyrimidine is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. What are the common synthetic routes for preparing 2,4-Dichloro-5-methoxy-6-vinylpyrimidine, and how do reaction conditions influence yield?

Basic Synthesis
The compound is typically synthesized via chlorination of a hydroxyl or methoxy precursor using phosphorus oxychloride (POCl₃) under reflux with a base like N,N-dimethylaniline. For example, 5-methoxy pyrimidine derivatives are often chlorinated at positions 2 and 4 using POCl₃, followed by vinyl group introduction via nucleophilic substitution or coupling reactions .

Advanced Optimization
Yield and purity depend on stoichiometric ratios, reaction time, and temperature. Excess POCl₃ (≥3 equivalents) ensures complete chlorination, while controlled heating (80–110°C) minimizes side reactions like over-chlorination. Solvent choice (e.g., toluene vs. acetonitrile) also affects regioselectivity, as polar aprotic solvents stabilize transition states in nucleophilic substitutions .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Basic Characterization
Single-crystal X-ray diffraction confirms bond lengths, angles, and intermolecular interactions. For pyrimidine derivatives, planar geometry (r.m.s. deviation <0.02 Å) is typical, with deviations occurring at substituents like the methoxy group .

Advanced Analysis
Short Cl···N contacts (e.g., 3.094–3.100 Å) in the crystal lattice stabilize the 3D framework. SHELXL software refines anisotropic displacement parameters and hydrogen bonding, while SHELXS/SHELXD solves phase problems for twinned or high-symmetry crystals .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

Basic Techniques

  • HPLC : Quantifies impurities (>95% purity threshold).
  • NMR : Confirms substitution patterns (e.g., vinyl proton signals at δ 5.2–6.0 ppm).
  • TGA/DSC : Evaluates thermal stability (decomposition >300°C) .

Advanced Stability Studies
Long-term storage in DMSO may lead to decomposition via hydrolysis or radical oxidation. Accelerated stability testing under UV light or humidity (40°C/75% RH) identifies degradation products, validated via LC-MS .

Q. How does the electronic nature of substituents influence regioselectivity in nucleophilic substitution reactions?

Basic Reactivity
Chlorine at C2 and C4 are electron-withdrawing, activating the pyrimidine ring for nucleophilic attack. Methoxy (electron-donating) and vinyl (moderately electron-withdrawing) groups direct substitution to specific positions .

Advanced Mechanistic Insight
DFT calculations reveal that the LUMO localization at C4 and C6 drives nucleophilic attack. For example, amines preferentially substitute at C4 due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to C2 (ΔG‡ ≈ 30 kcal/mol) .

Q. What computational methods are suitable for predicting the compound’s reactivity and spectroscopic properties?

Basic DFT Applications
B3LYP/6-311++G(d,p) calculations predict optimized geometries, vibrational frequencies (IR/Raman), and NMR chemical shifts (error <5 ppm for ¹H) .

Advanced Ab Initio Studies
Coupled-cluster (CCSD(T)) methods provide accurate electron density maps for non-covalent interactions (e.g., Cl···N contacts), validated against experimental X-ray data .

Q. How can structural analogs of this compound be designed to enhance biological activity?

Basic Derivative Synthesis
Replace vinyl with bioisosteres like ethynyl or cyclopropyl groups. Methoxy-to-hydroxy conversion via demethylation increases hydrogen-bonding potential .

Advanced SAR Studies
In silico docking (e.g., AutoDock Vina) identifies interactions with biological targets (e.g., thymidine phosphorylase). IC₅₀ values correlate with substituent electronegativity at C5 and C6 .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Basic Validation
Cross-reference NMR (¹³C DEPT-135) and HRMS ([M+H]+ m/z 221.0123) with published databases (PubChem, CAS). Ensure solvent deuteriation (e.g., DMSO-d₆ vs. CDCl₃) .

Advanced Resolution
Dynamic NMR at variable temperatures (e.g., 25–60°C) detects rotameric equilibria in vinyl or methoxy groups, resolving split signals .

Q. How does the compound’s crystal packing affect its solubility and bioavailability?

Basic Packing Analysis
Short Cl···N and π-π interactions (3.3–3.5 Å) reduce solubility in polar solvents. Co-crystallization with cyclodextrins improves aqueous solubility .

Advanced Polymorph Screening
High-throughput crystallization (96-well plates) identifies metastable polymorphs with enhanced dissolution rates. Pair distribution function (PDF) analysis links packing motifs to bioavailability .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?

Basic Scale-Up Issues
Exothermic chlorination requires jacketed reactors for temperature control. Column chromatography bottlenecks are mitigated by switching to recrystallization (e.g., ethyl acetate/hexanes) .

Advanced Process Chemistry
Flow chemistry minimizes side reactions (residence time <10 min). PAT (Process Analytical Technology) tools (e.g., in-line FTIR) monitor reaction progression in real time .

Q. How can researchers validate the compound’s mechanism of action in biological assays?

Basic Assay Design

  • Enzyme Inhibition : Measure IC₅₀ against thymidine phosphorylase (0.1–10 μM range).
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) .

Advanced Mechanistic Probes
Isotopic labeling (¹⁴C at C6) tracks metabolic pathways. CRISPR-Cas9 knockout models confirm target specificity .

属性

分子式

C7H6Cl2N2O

分子量

205.04 g/mol

IUPAC 名称

2,4-dichloro-6-ethenyl-5-methoxypyrimidine

InChI

InChI=1S/C7H6Cl2N2O/c1-3-4-5(12-2)6(8)11-7(9)10-4/h3H,1H2,2H3

InChI 键

UBOUJNVKCFPWEB-UHFFFAOYSA-N

规范 SMILES

COC1=C(N=C(N=C1Cl)Cl)C=C

产品来源

United States

Synthesis routes and methods I

Procedure details

2,6-Dichloro-5-methoxy-6-vinyl pyrimidine may be prepared using 2,6-dichloro-5-methoxy pyrimidine, which is commercially available. To a solution of 2,6-dicholoro-5-methoxy pyrimidine (100 g, 0.55 mol) in dry tetrahydrofuran (THF) solvent was added, dropwise, 1M vinyl magnesium bromide in THF solvent (124 g, 0.94 mol) for one hour at room temperature. The mixture was then stirred for 4 h at room temperature. Excess Grignard reagent was quenched by addition of acetone (200 mL) while the temperature of the mixture was maintained at a temperature below 20° C. Thereafter, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (151 g, 0.67 mol) was added at once and stirred overnight. A yellow solid precipitated out. The solid was filtered and washed with ethyl acetate (500 mL). The filtrate was concentrated under reduced pressure and the resulting crude compound was diluted with ethyl acetate (2 L). The resulting undissolved, dark, semi-solid was separated by filtration using ethyl acetate. It was further concentrated under reduced pressure to provide a crude compound, which was purified by column chromatography. The compound was eluted with 5% to 10% ethyl acetate in hexane mixture to provide the title compound (70 g, 60% yield): mp 60-61° C.; 1H NMR (CDCl3) δ 3.99 (s, 3H), 5.85 (d, 1H). 6.75 (d, 1H), 6.95 (dd, 1H).
Name
2,6-Dichloro-5-methoxy-6-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,6-dicholoro-5-methoxy pyrimidine
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
124 g
Type
solvent
Reaction Step Four
Quantity
151 g
Type
reactant
Reaction Step Five
Yield
60%

Synthesis routes and methods II

Procedure details

2,6-Dichloro-5-methoxy-6-vinyl pyrimidine may be prepared using 2,6-dichloro-5-methoxy pyrimidine, which is commercially available. 2,6-Dichloro-5-methoxy pyrimidine (12.5 g, 69.8 mmol) was combined in a flask with THF (125 mL) and placed in a room temperature water bath. Vinyl magnesium bromide (78 mL, 76.8 mmol) was added in three portions. The mixture was stirred for 5 h. Acetone was added to quench any remaining Grignard reagent. DDQ (19 g, 83.8 mmol) was added to the mixture, and the mixture was stirred overnight. The mixture was then concentrated to remove the THF. Dichloromethane (DCM) was added, triturated, and allowed to stand over the weekend before being filtered, concentrated, and purified by column chromatography on silica gel using a 5-30% ethyl acetate/hexane gradient. This produced the title compound (7.95 g), which was observed to be a light yellow solid that turned grey in light.
Name
2,6-Dichloro-5-methoxy-6-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
78 mL
Type
reactant
Reaction Step Four
Name
Quantity
19 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of commercially available 2,6-dichloro-5-methoxy pyrimidine (100 g, 0.55 mol) in dry tetrahydrofuran was added, dropwise, 1 M vinyl magnesium bromide in tetrahydrofuran solvent (124 g, 0.94 mol) over one hour (h) at room temperature. The mixture was then stirred for 4 h at room temperature. Excess Grignard reagent was quenched by addition of acetone (200 mL) while the temperature of the mixture was maintained at a temperature below 20° C. Thereafter, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (151 g, 0.67 mol) was added at once and stirred overnight. A yellow solid precipitated out. The solid was filtered and washed with ethyl acetate (500 mL). The filtrate was concentrated under reduced pressure and the resulting crude compound was diluted with ethyl acetate (2 L). The resulting undissolved, dark, semi-solid was separated by filtration using ethyl acetate. It was further concentrated under reduced pressure to provide a crude compound, which was purified by column chromatography. The compound was eluted with 5% to 10% ethyl acetate in hexanes mixture to provide the title compound (70 g, 60%): mp 60-61° C.; 1H NMR (CDCl3) δ 3.99 (s, 3H), 5.85 (d, 1H), 6.75 (d, 1H), 6.95 (dd, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
124 g
Type
solvent
Reaction Step Two
Quantity
151 g
Type
reactant
Reaction Step Three
Yield
60%

Synthesis routes and methods IV

Procedure details

2,6-Dichloro-5-methoxy-6-vinyl pyrimidine may be prepared using 2,6-dichloro-5-methoxy pyrimidine, which is commercially available. 2,6-Dichloro-5-methoxy pyrimidine (10 g, 56 mmol) was dissolved in THF (15 mL). The solution was added dropwise to vinyl magnesium bromide (60 mL of 1 M, 60 mmol) over approximately 15 minutes while keeping the temperature of the mixture below 30° C. by external cooling. Rapid, clean formation of a dihydro-vinyl pyrimidine intermediate (having a molar weight of 206 g/mol) was observed using GC-MS and HPLC. The mixture was stirred for approximately 3 h at room temperature. Conversion of greater than 95% was observed by GC/FID. The mixture was cooled to below 10° C. and treated in portions with citric acid (150 mL of 10% citric acid). It was then diluted with ethyl acetate (75 mL). The phases were separate and the organic phase extracted using ethyl acetate (1×50 mL). The organic phases were then combined and washed with saturated sodium chloride (1×50 mL), then dried, and evaporated to provide a crude dihydro intermediate. This material was dissolved in DCM (200 mL) and treated with manganese dioxide (10.4 g, 120 mmol) while stirred at room temperature. The rapid formation of 2,6-dichloro-5-methoy-4-vinyl pyrimidine (having a molar weight of 204 g/mol) was observed. After about 1 h, an additional amount of manganese dioxide (15 g) was added and the mixture stirred overnight. The manganese dioxide was removed by filtration through celite. The filtrate was washed with DCM and acetone. The filtrate was then concentrated by allowing the solvents to evaporate and purified by column chromatography using silica with a ramp of 0-10% ethyl acetate/hexane. This provided the title compound (approximately 500 mg, approximately 4% yield): mp 59-60° C.
Name
2,6-Dichloro-5-methoxy-6-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
10.4 g
Type
catalyst
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Seven
Name
dihydro-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
150 mL
Type
reactant
Reaction Step Nine
Name
2,6-dichloro-5-methoy-4-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
75 mL
Type
solvent
Reaction Step Eleven
Yield
4%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。